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Introduction to Lysine 2-Hydroxyisobutyrylation
(Khib)
Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered and evolutionarily conserved

post-translational modification (PTM) where a 2-hydroxyisobutyryl group is covalently attached

to the epsilon-amino group of a lysine residue.[1][2][3][4][5][6] This modification is distinct from

other known lysine acylations and has emerged as a crucial regulator of various cellular

processes, including gene transcription, cell metabolism, and signal transduction.[1][2][4] The

study of Khib has been significantly advanced by quantitative proteomics, enabling the

identification and quantification of thousands of Khib sites on numerous proteins.[5][7][8][9]

This technology is pivotal for understanding the functional roles of Khib in both physiological

and pathological states, offering new avenues for biomarker discovery and drug development.

[10][11][12]

Applications in Research and Drug Development
Quantitative Khib proteomics offers a powerful platform to investigate the molecular

underpinnings of various biological phenomena and diseases.
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Elucidating Cellular Metabolism: Khib has been shown to be extensively involved in

metabolic pathways. For instance, the enzyme p300 acts as a lysine 2-

hydroxyisobutyryltransferase that regulates glycolysis by modifying key glycolytic enzymes

like ENO1.[1][13] Quantitative proteomics can uncover how Khib levels on metabolic

enzymes change in response to different nutritional cues or disease states, providing insights

into metabolic reprogramming.[2][13]

Understanding Disease Mechanisms: Aberrant Khib has been implicated in various

diseases. In oral squamous cell carcinoma, numerous proteins involved in the actin

cytoskeleton regulatory pathway exhibit altered Khib levels.[7] Similarly, studies on IgA

nephropathy have identified significant changes in the Khib proteome, particularly in

pathways like IL-17 signaling.[14][15] These findings highlight the potential of Khib as a

therapeutic target and a source of disease biomarkers.

Investigating Signaling Pathways: Khib plays a role in diverse signaling cascades. For

example, in cotton, Khib and lysine succinylation in chloroplasts are involved in modulating

photosynthesis and immunity through the salicylic acid (SA) signaling pathway.[16]

Quantitative proteomics allows for the detailed mapping of these modifications within

signaling networks, revealing how cellular communication is regulated.

Epigenetics and Gene Regulation: Initially discovered on histones, Khib is recognized as an

important epigenetic mark associated with active gene transcription.[2][13] The writer and

eraser enzymes for Khib, such as Tip60 (writer) and HDAC2/3 (erasers), control the levels of

this modification on histones and other proteins, thereby influencing gene expression.[1]

Experimental Workflow for Quantitative Khib
Proteomics
The following diagram illustrates a typical workflow for a quantitative Khib proteomics

experiment.
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A typical workflow for quantitative Khib proteomics.

Detailed Experimental Protocols
I. Protein Extraction and Digestion

Cell Lysis and Protein Extraction:

Harvest cells and wash with ice-cold PBS.

Lyse cells in a lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0, with protease and

deacetylase inhibitors).

Sonicate the lysate to shear DNA and reduce viscosity.

Centrifuge at high speed to pellet cell debris and collect the supernatant containing the

protein extract.

Protein Quantification:

Determine the protein concentration of the extract using a standard method like the

bicinchoninic acid (BCA) assay.

Protein Reduction, Alkylation, and Digestion:

Reduce the protein extract with dithiothreitol (DTT) at a final concentration of 5 mM for 30

minutes at 56°C.

Alkylate with iodoacetamide (IAM) at a final concentration of 11 mM for 15 minutes at

room temperature in the dark.
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Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below

2 M.

Digest the proteins with trypsin (e.g., at a 1:50 trypsin-to-protein mass ratio) overnight at

37°C.

II. Khib Peptide Enrichment
Peptide Desalting:

Acidify the digested peptide solution with trifluoroacetic acid (TFA) to pH < 3.

Desalt the peptides using a solid-phase extraction (SPE) cartridge (e.g., C18).

Elute the peptides and dry them under vacuum.

Affinity Enrichment:

Resuspend the dried peptides in a binding buffer (e.g., NETN buffer: 100 mM NaCl, 1 mM

EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).

Incubate the peptide solution with pre-washed anti-Khib antibody-conjugated beads

overnight at 4°C with gentle rotation.

Wash the beads several times with the binding buffer and then with water to remove non-

specifically bound peptides.[3]

Elute the enriched Khib peptides from the beads using an acidic solution (e.g., 0.1% TFA).

[3]

III. LC-MS/MS Analysis
Peptide Separation:

Desalt the eluted Khib peptides using a C18 ZipTip.

Separate the peptides using a reversed-phase analytical column on a high-performance

liquid chromatography (HPLC) system. A gradient of acetonitrile in 0.1% formic acid is
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typically used for elution.

Mass Spectrometry:

Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q

Exactive™ Plus).[9]

Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the

most intense precursor ions from a full MS scan are selected for fragmentation (MS/MS).

IV. Data Analysis
Database Searching:

Process the raw MS data using a search engine like MaxQuant or Proteome Discoverer.

Search the MS/MS spectra against a protein sequence database (e.g., UniProt) to identify

the peptides.

Specify carbamidomethylation on cysteine as a fixed modification and oxidation on

methionine, N-terminal acetylation, and 2-hydroxyisobutyrylation on lysine as variable

modifications.[1][8]

Quantification:

For label-free quantification, the intensity of the precursor ions for each peptide is used to

determine its relative abundance across different samples.

For label-based quantification (e.g., SILAC), the ratio of the intensities of the heavy and

light labeled peptides is calculated.[1]

Bioinformatics Analysis:

Perform functional annotation and enrichment analysis (e.g., Gene Ontology, KEGG

pathways) on the identified and quantified Khib-modified proteins to understand their

biological significance.

Quantitative Data Summary
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The following tables summarize quantitative data from various studies, showcasing the impact

of Khib on different biological processes.

Table 1: Tip60-Mediated Upregulation of Khib Sites in HEK293 Cells

Protein Khib Site
Fold Change (Tip60
OE / WT)

Biological Process

H2AFV K35 >2
Chromatin

organization

RPLP0 K117 >2 Translation

EEF1A1 K225 >2 Translation elongation

HNRNPA1 K298 >2 mRNA processing

... ... ... ...

Data adapted from a study on the Khib proteome mediated by Tip60 overexpression (OE)

versus wild-type (WT) cells.[1]

Table 2: Differentially Regulated Khib Proteins in Oral Squamous Cell Carcinoma (OSCC)

Protein Regulation in OSCC Associated Pathway

ACTN1 Upregulated Khib Actin Cytoskeleton

VIM Upregulated Khib Actin Cytoskeleton

FLNA Upregulated Khib Actin Cytoskeleton

MYH9 Upregulated Khib Actin Cytoskeleton

... ... ...

Data from a study identifying altered Khib on proteins in OSCC, highlighting the enrichment in

the actin cytoskeleton pathway.[7]

Table 3: p300-Mediated Khib on Glycolytic Enzymes
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Protein Khib Site Function in Glycolysis

ENO1 K343

Catalyzes the conversion of 2-

phosphoglycerate to

phosphoenolpyruvate

ALDOA Multiple
Catalyzes the cleavage of

fructose-1,6-bisphosphate

PGK1 Multiple

Catalyzes the conversion of

1,3-bisphosphoglycerate to 3-

phosphoglycerate

TPI1 Multiple

Catalyzes the isomerization of

glyceraldehyde 3-phosphate

and dihydroxyacetone

phosphate

... ... ...

A selection of glycolytic enzymes targeted by p300 for Khib, indicating a regulatory role in

glucose metabolism.[13]

Signaling Pathways Regulated by Khib
Glycolysis Regulation by p300-mediated Khib
p300, a known lysine acetyltransferase, also functions as a lysine 2-

hydroxyisobutyryltransferase. It specifically modifies key enzymes in the glycolysis pathway,

thereby regulating cellular glucose metabolism.[13]
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p300-mediated Khib of glycolytic enzymes.

Khib in Plant Immunity and Photosynthesis
In plants, Khib and other acylations on chloroplast proteins, such as GhPSB27, play a role in

balancing growth and defense by modulating photosynthesis and the salicylic acid (SA)

signaling pathway, which is crucial for plant immunity.[16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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